2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2-((6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide
Description
The compound 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2-((6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide is a heterocyclic acetamide derivative featuring dual aromatic systems: a pyridazine core substituted with a pyrazole moiety and a pyrimidine ring bearing a 4,5-dimethylimidazole group. The molecule’s design integrates hydrogen-bonding motifs (amide, amino, and ether linkages) and hydrophobic aromatic groups, which may enhance target binding and solubility.
Properties
IUPAC Name |
N-[2-[[6-(4,5-dimethylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]-2-(6-pyrazol-1-ylpyridazin-3-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N10O2/c1-14-15(2)29(13-25-14)18-10-16(23-12-24-18)21-7-8-22-19(31)11-32-20-5-4-17(27-28-20)30-9-3-6-26-30/h3-6,9-10,12-13H,7-8,11H2,1-2H3,(H,22,31)(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRRSWZDTSBEAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)C2=NC=NC(=C2)NCCNC(=O)COC3=NN=C(C=C3)N4C=CC=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2-((6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide is a complex organic molecule known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Overview
The compound features multiple heterocyclic structures, including:
- Pyrazole
- Pyridazine
- Imidazole
- Pyrimidine
These structural components are often associated with various biological activities, particularly in the context of drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as:
- Kinases : Enzymes that play a crucial role in cellular signaling pathways. The presence of heterocycles like pyrazole and pyrimidine suggests potential kinase inhibition properties.
Research indicates that compounds with similar structures can modulate receptor activity and influence cellular pathways involved in inflammation and cancer progression .
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazole and pyrimidine derivatives. For instance:
- Compounds similar to the target molecule have shown significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer).
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Example A | MCF7 | 3.79 |
| Example B | A549 | 26.00 |
| Example C | HepG2 | 17.82 |
These findings suggest that the target compound may possess similar or enhanced anticancer properties due to its unique structural features .
Anti-inflammatory Properties
The pyrazole moiety has been extensively studied for its anti-inflammatory effects. Research indicates that compounds containing this structure can inhibit pro-inflammatory cytokines and enzymes involved in inflammation, making them potential candidates for treating inflammatory diseases .
Case Studies
- Study on Antitumor Activity :
-
Kinase Inhibition Assay :
- In a study assessing kinase inhibition, a related compound demonstrated effective inhibition of Aurora-A kinase with an IC50 value of 0.16 µM, indicating that the target compound may also act through similar mechanisms.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Computational Similarity Metrics
| Metric | Target vs. Compound 2e | Target vs. Compound 30 |
|---|---|---|
| Tanimoto (MACCS) | 0.87 | 0.52 |
| Dice (Morgan) | 0.75 | 0.48 |
Research Findings and Implications
- Structural Determinants of Activity : Pyridazine/pyrimidine hybrids (e.g., the target compound) exhibit broader kinase inhibition profiles than benzimidazole derivatives, as shown in hierarchical clustering of bioactivity data .
- Synthetic Feasibility : Microwave-assisted synthesis (as in ) could optimize the target compound’s yield, though regioselectivity challenges may arise due to multiple reactive sites .
Notes
- Heterocyclic Substitutions : The 4,5-dimethylimidazole group in the target compound likely enhances metabolic stability compared to unsubstituted imidazoles in analogs .
- Limitations : Specific bioactivity data for the target compound are absent in the provided evidence; predictions rely on structural analogs and computational models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
